4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
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Overview
Description
4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a complex organic compound that features a benzene ring substituted with chloro, nitro, and sulfonyl groups, as well as a piperazinyl moiety attached to a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by the nucleophilic substitution reaction with 1-(2-pyridyl)piperazine to form the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like ethanol or dimethylformamide (DMF)
Oxidation: Potassium permanganate, solvents like acetone or water
Major Products
Reduction: 4-Amino-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the piperazine ring
Scientific Research Applications
4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The nitro and sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. The piperazinyl and pyridyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrobenzenesulfonamide
- 4-Chloro-2-nitrobenzenesulfonic acid
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Comparison
Compared to these similar compounds, 4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is unique due to the presence of the piperazinyl and pyridyl groups. These additional moieties enhance its potential for biological activity and make it a versatile intermediate in organic synthesis. The compound’s structural complexity also allows for more diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c16-12-4-5-14(13(11-12)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKILYKEVXCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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